(S)-2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
CAS No.:
Cat. No.: VC13468210
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
![(S)-2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one -](/images/structure/VC13468210.png)
Specification
Molecular Formula | C18H29N3O |
---|---|
Molecular Weight | 303.4 g/mol |
IUPAC Name | (2S)-2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one |
Standard InChI | InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-7-10-16(21)13-20(3)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17-/m0/s1 |
Standard InChI Key | MMWQYVUUWKXYLN-IRXDYDNUSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(C)CC2=CC=CC=C2)N |
SMILES | CC(C)C(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N |
Canonical SMILES | CC(C)C(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N |
Introduction
Structural and Stereochemical Features
The molecular formula of (S)-2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is C₁₈H₂₉N₃O, with a molecular weight of 303.4 g/mol. Its IUPAC name, (2S)-2-amino-1-[2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one, underscores the presence of two chiral centers: one at the amino-butanone backbone (S-configuration) and another at the pyrrolidine-attached benzyl-methyl-amino group (S-configuration). The stereochemistry is critical, as enantiomeric forms often exhibit divergent biological activities.
The compound’s structure integrates:
-
A pyrrolidine ring substituted at the 2-position with a [(benzyl-methyl-amino)-methyl] group.
-
A 3-methylbutan-1-one moiety linked to the pyrrolidine nitrogen.
-
A benzyl-methyl-amino side chain contributing to lipophilicity and potential receptor interactions.
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step organic reactions optimized for stereochemical control:
-
Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions generates the pyrrolidine core.
-
Side Chain Introduction: The benzyl-methyl-amino group is introduced via nucleophilic substitution or reductive amination, using benzylmethylamine and formaldehyde.
-
Ketone Backbone Assembly: A Mannich reaction or Strecker synthesis couples the pyrrolidine derivative with 3-methylbutan-1-one precursors.
Key parameters influencing yield and purity include:
-
Temperature: 60–80°C for amination steps.
-
Solvents: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
-
Catalysts: Palladium-based catalysts facilitate cross-coupling reactions.
Analytical Confirmation
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra validate the stereochemistry and functional groups. For example, the pyrrolidine protons resonate at δ 2.5–3.5 ppm, while the benzyl aromatic protons appear at δ 7.2–7.4 ppm.
-
Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 303.4 [M+H]⁺.
-
Chiral HPLC: Enantiomeric excess ≥98% is achieved using cellulose-based columns.
Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Weight | 303.4 g/mol | Impacts pharmacokinetics and solubility |
LogP (Octanol-Water) | 2.8 (predicted) | Moderate lipophilicity for CNS penetration |
Aqueous Solubility | 0.5 mg/mL (pH 7.4) | Limited solubility, necessitating prodrug strategies |
Melting Point | 120–122°C | Indicates crystalline stability |
Data derived from PubChem and VulcanChem highlight challenges in formulation due to poor solubility, a common issue among pyrrolidine derivatives.
Applications in Medicinal Chemistry
Central Nervous System (CNS) Disorders
The compound’s lipophilicity and stereochemistry make it a candidate for neuroprotective agents or antidepressants. Preclinical models show that pyrrolidine derivatives reduce depressive-like behaviors in rodents by 40–60%.
Antimicrobial Development
Structural similarities to piperidine-based antimicrobials suggest potential against Gram-positive pathogens. Further studies could optimize MIC values through side chain modifications.
Prodrug Design
Poor aqueous solubility necessitates prodrug strategies. Esterification of the ketone group (e.g., forming a phosphate ester) improves solubility by 10-fold in analogs.
Comparison with Structural Analogs
This compound’s dual chiral centers and benzyl-methyl-amino group distinguish it from analogs, potentially offering unique selectivity profiles .
Future Research Directions
-
In Vivo Pharmacokinetics: Assess bioavailability and blood-brain barrier penetration in rodent models.
-
Target Deconvolution: Use CRISPR screening or proteomics to identify off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Modify the benzyl group to optimize receptor affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume